molecular formula C20H21N3O4S2 B2986753 Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 440328-99-4

Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2986753
CAS RN: 440328-99-4
M. Wt: 431.53
InChI Key: PVAYXFUNMMQRFT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs. It includes a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemical species .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Linked Heterocyclics : A study detailed the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, exploring their insecticidal and antibacterial potential. This research highlights the chemical versatility and potential bioactivity of pyrimidine derivatives (Deohate & Palaspagar, 2020).

  • Preparation of Heterocyclic Systems : Another study investigated the preparation of heterocyclic systems using Methyl and Phenylmethyl 2-Acetyl derivatives, focusing on the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This work demonstrates the synthetic utility of such compounds in generating complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Biological Activities and Applications

  • Antifolate Activity : Research on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues found potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential applications in cancer treatment due to its dual inhibitory mechanism (Gangjee et al., 2008).

  • Anti-Helicobacter pylori Agents : Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol were synthesized and showed potent and selective activities against the gastric pathogen Helicobacter pylori, with one prototype meeting significant in vitro microbiological criteria for a novel anti-H. pylori agent (Carcanague et al., 2002).

  • Herbicidal Activity : A study on the synthesis and structure-activity relationships of analogues of a prototype herbicide against barnyard grass in paddy rice identified methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate (KIH-6127) as a highly effective compound, leading to its commercial development (Tamaru et al., 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound.

Future Directions

Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. This would likely involve detailed studies of its physical and chemical properties, its reactivity, and its interactions with other compounds or biological systems .

properties

IUPAC Name

methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-4-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYXFUNMMQRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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